molecular formula C20H20N2O5S B2476033 (Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid CAS No. 941947-20-2

(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid

Cat. No. B2476033
CAS RN: 941947-20-2
M. Wt: 400.45
InChI Key: XBAVAXSGHVLUJV-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Methods

Research has been focused on efficient synthesis methods of compounds with similar structural features. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a useful chemical modifier, through a method that ensures high purity and yield. This compound is structurally related and offers insights into how modifications in the synthesis process can impact the quality and applicability of the final product (Kanai et al., 1993).

Antimicrobial Activities

Several studies have explored the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes, highlighting the potential for these compounds to be used in combating human epidemic-causing bacterial strains. This research underscores the significance of structural components similar to those found in the compound you're interested in for developing antimicrobial agents (Mishra et al., 2019).

Photoreductive Transformations

The use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the photoreductive transformation of α,β-epoxy ketones to β-hydroxy ketones represents another area of interest. This research demonstrates the application of specific chemical reactions facilitated by compounds with similar functionalities to your compound of interest, which could be applied in various synthetic processes (Hasegawa et al., 2004).

Green Chemistry Approaches

A green synthesis approach for functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media has been developed. This method emphasizes the importance of environmentally friendly solvents and processes in synthesizing complex molecules, potentially including those with structures similar to the compound you are interested in (Shahvelayati et al., 2017).

properties

IUPAC Name

2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-11-5-12(2)18-16(6-11)22(10-17(23)24)20(28-18)21-19(25)13-7-14(26-3)9-15(8-13)27-4/h5-9H,10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAVAXSGHVLUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.